molecular formula C11H17BN2O3 B14077362 (2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid

(2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid

Cat. No.: B14077362
M. Wt: 236.08 g/mol
InChI Key: MBRNKDIYLLWGQB-UHFFFAOYSA-N
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Description

(2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is a sophisticated boronic acid derivative designed for advanced medicinal chemistry and drug discovery research. This compound integrates two privileged structural motifs—a boronic acid group and a piperidine-containing heteroaromatic system—making it a valuable intermediate for the synthesis of novel bioactive molecules. Boronic acids are widely recognized as crucial building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds for constructing biaryl systems central to many pharmaceuticals . The unique structure of this compound, featuring a boronic acid on a pyridine ring and a chiral piperidine substituent, suggests potential for targeting a variety of enzymes. Boronic acids can act as reversible inhibitors by interacting with catalytic residues in enzyme active sites . This mechanism is exemplified by FDA-approved boronic acid drugs like Bortezomib and Ixazomib (proteasome inhibitors), and Vaborbactam (a β-lactamase inhibitor) . Researchers can leverage this reagent to develop potential inhibitors for proteases, kinases, or other hydrolytic enzymes. Furthermore, the scaffold is reminiscent of compounds investigated in oncology research, particularly in programs targeting protein-protein interactions involved in cancer cell signaling . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C11H17BN2O3

Molecular Weight

236.08 g/mol

IUPAC Name

(2-methoxy-6-piperidin-3-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C11H17BN2O3/c1-17-11-6-9(12(15)16)5-10(14-11)8-3-2-4-13-7-8/h5-6,8,13,15-16H,2-4,7H2,1H3

InChI Key

MBRNKDIYLLWGQB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)OC)C2CCCNC2)(O)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule’s structure necessitates a modular approach to introduce substituents while preserving the boronic acid’s integrity. Retrosynthetically, the pyridine ring can be constructed with pre-installed substituents or functionalized sequentially. Key considerations include:

  • Regioselectivity : Ensuring proper positioning of substituents at the 2-, 4-, and 6-positions of the pyridine ring.
  • Functional Group Compatibility : Managing reactive groups (e.g., boronic acid, amine) through protective strategies.
  • Catalytic Systems : Leveraging transition-metal catalysts, particularly palladium, for cross-coupling and borylation reactions.

Synthetic Pathways for (2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic Acid

Halogenation Followed by Miyaura Borylation

This two-step approach involves halogenation at the pyridine’s 4-position followed by palladium-catalyzed borylation.

Step 1: Synthesis of 4-Halo-2-methoxy-6-(piperidin-3-yl)pyridine

The precursor 2-methoxy-6-(piperidin-3-yl)pyridine is halogenated at position 4. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) facilitates regioselective deprotonation, followed by quenching with iodine or bromine to yield 4-iodo- or 4-bromo-derivatives.

Reaction Conditions :

  • Substrate: 2-Methoxy-6-(piperidin-3-yl)pyridine
  • Base: LDA (2.2 equiv) in THF at −78°C
  • Electrophile: I₂ or Br₂ (1.1 equiv)
  • Yield: 70–85% (reported for analogous pyridines).
Step 2: Miyaura Borylation

The halogenated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst.

Reaction Conditions :

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)
  • Ligand: Dppf (1,1′-bis(diphenylphosphino)ferrocene)
  • Boron Source: Bis(pinacolato)diboron (1.5 equiv)
  • Base: KOAc (3.0 equiv)
  • Solvent: 1,4-Dioxane, 100°C, 12 h
  • Yield: 80–90% (based on similar transformations in CN110746345B).

Hydrolysis to Boronic Acid :
The pinacol boronate ester is hydrolyzed using HCl (1M) in THF/H₂O (3:1) at room temperature, yielding the boronic acid (quantitative yield).

Direct Borylation via Iridium Catalysis

An alternative method employs iridium-catalyzed C–H borylation, which selectively functionalizes the pyridine’s 4-position. This approach circumvents pre-halogenation but requires precise steric and electronic control.

Reaction Conditions :

  • Catalyst: [Ir(COD)OMe]₂ (3 mol%)
  • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)
  • Boron Source: Bis(pinacolato)diboron (1.2 equiv)
  • Solvent: Cyclohexane, 80°C, 24 h
  • Yield: 60–70% (reported for electron-deficient pyridines).

Challenges :

  • Competing borylation at positions 3 or 5 due to the methoxy group’s directing effects.
  • Low functional group tolerance necessitates protection of the piperidine’s amine (e.g., Boc protection).

Suzuki-Miyaura Coupling for Pyridine Assembly

A convergent strategy constructs the pyridine ring via Suzuki-Miyaura coupling between boronic acid-containing fragments and halogenated precursors.

Fragment 1 : 2-Methoxy-4-boronic acid pyridine
Fragment 2 : 6-(Piperidin-3-yl)pyridine-4-yl halide

Coupling Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃ (2.0 equiv)
  • Solvent: DME/H₂O (4:1), 90°C, 12 h
  • Yield: 65–75% (extrapolated from CN110746345B).

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range Scalability
Halogenation/Borylation High regioselectivity; established protocol Multiple steps; halogen handling 70–90% Industrial
Iridium Catalysis Single-step C–H activation Low yields; sensitive to substituents 60–70% Lab-scale
Suzuki Coupling Modular; late-stage diversification Requires pre-synthesized fragments 65–75% Moderate

Protective Group Strategies

The piperidine’s secondary amine necessitates protection during halogenation and borylation steps.

  • Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 9–10) affords the Boc-protected amine (90–95% yield).
  • Deprotection : Post-borylation, the Boc group is removed using TFA in DCM (quantitative).

Industrial Considerations and Process Optimization

Scalable synthesis requires:

  • Solvent Recycling : Use of aprotic solvents (THF, dioxane) with recovery systems.
  • Catalyst Recycling : Immobilized Pd catalysts to reduce costs.
  • Safety Protocols : Handling of pyrophoric reagents (e.g., LDA) and hazardous byproducts.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: The major product is the coupled aryl or vinyl compound.

    Oxidation: The major products are the corresponding alcohol or ketone.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

(2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is an organoboron compound featuring a boronic acid functional group attached to a pyridine ring, further substituted with a methoxy group and a piperidinyl moiety. Its applications stem from its unique structure and reactivity, particularly in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The primary chemical reaction involving (2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form biaryl compounds. The mechanism involves transmetalation, where the boron atom transfers its organic group to the palladium center, facilitating the coupling of two organic fragments.

(2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid exhibits potential biological activity, especially in medicinal chemistry. Boronic acid functionalities are often investigated as enzyme inhibitors, particularly in protease inhibition. The piperidinyl substitution may contribute to enhanced binding affinity and selectivity towards biological targets. Research suggests exploring such compounds for therapeutic applications in cancer treatment and other diseases.

Applications

(2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid has various applications across different fields:

  • Reagent in Synthetic Chemistry Understanding the interactions of (2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid can provide insights into optimizing its use as a reagent in synthetic chemistry.
  • Therapeutic Effects It has potential therapeutic effects.
  • Medicinal Chemistry It can be used in medicinal chemistry due to its potential biological activity.

Structural Similarities

Several compounds share structural similarities with (2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid:

Compound NameSimilarityNotable Features
(2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid)0.85Contains trifluoromethyl group enhancing reactivity
(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid0.83Features phenyl ring; used in similar coupling reactions
(2-Methoxypyridine-3-boronic acid)0.80Simpler structure; less sterically hindered
(2-Ethoxypyridine-boronic acid)0.77Ethoxy substitution may influence solubility

Mechanism of Action

The mechanism of action of (2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of (2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid with similar compounds:

Compound Name CAS No. Substituents (Pyridine Positions) Molecular Weight (g/mol) Key Features Potential Applications References
(2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid 2225151-90-4 2-OCH₃, 4-B(OH)₂, 6-piperidin-3-yl 236.08 Basic piperidine group; moderate steric bulk Drug discovery, cross-coupling reactions
(6-Ethoxypyridin-3-yl)boronic acid 612845-44-0 3-B(OH)₂, 6-OCH₂CH₃ 181.00 Ethoxy group enhances lipophilicity; smaller structure Suzuki-Miyaura coupling
5-Fluoro-2-methoxypyridine-4-boronic acid 1043869-98-2 2-OCH₃, 4-B(OH)₂, 5-F 200.97 Electron-withdrawing fluorine alters reactivity; high polarity Anticancer agents, enzyme inhibition
(5-Chloro-2-methoxypyridin-4-yl)boronic acid 475275-69-5 2-OCH₃, 4-B(OH)₂, 5-Cl 217.44 Chlorine increases electrophilicity; potential for halogen bonding Antimicrobial agents
[2-Methoxy-6-(methoxycarbonyl)pyridin-4-yl]boronic acid - 2-OCH₃, 4-B(OH)₂, 6-COOCH₃ 255.08 Ester group introduces hydrolytic instability; polar Prodrug design
2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid 1605331-76-7 2-OCH₃, 4-B(OH)₂, 6-CF₃ 265.04 Trifluoromethyl enhances metabolic stability; strong electron-withdrawing CNS-targeted therapies

Key Research Findings and Functional Insights

Electronic and Steric Effects
  • Piperidine vs. Trifluoromethyl : The piperidin-3-yl group in the target compound introduces basicity (pKa ~10–11 for piperidine) and hydrogen-bonding capacity, whereas the trifluoromethyl group in 1605331-76-7 is strongly electron-withdrawing , lowering pKa and enhancing metabolic stability .
  • Halogen vs. Alkoxy Substituents : Chlorine (475275-69-5) and fluorine (1043869-98-2) substituents increase electrophilicity, improving cross-coupling reactivity but reducing solubility. Ethoxy (612845-44-0) and methoxy groups enhance lipophilicity, favoring membrane permeability .

Physicochemical Property Considerations

  • pKa and Binding Affinity : Boronic acid pKa values are critical for diol complexation (e.g., with glucose or biomolecules). The methoxy group in the target compound likely lowers pKa compared to aliphatic boronic acids (e.g., 3-AcPBA), enhancing reactivity at physiological pH .
  • Solubility : The piperidine group improves aqueous solubility via protonation, whereas trifluoromethyl or chloro substituents reduce it .

Biological Activity

(2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This compound features a unique structure that includes a piperidinyl moiety and a methoxy-substituted pyridine ring, which may enhance its binding affinity to various biological targets.

The compound's molecular formula is C12_{12}H16_{16}B N3_{3}O2_{2}, with a molecular weight of 220.09 g/mol. Its structure allows it to participate in various chemical reactions, notably the Suzuki-Miyaura cross-coupling reaction, which is essential in organic synthesis for forming biaryl compounds.

Biological Activity Overview

Research indicates that (2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid may exhibit significant biological activity through its interactions with enzymes and proteins, particularly proteases. The presence of the boronic acid functional group is crucial as it is known to form reversible covalent bonds with the active sites of serine proteases, making it a candidate for therapeutic applications in cancer treatment .

The proposed mechanism of action involves the inhibition of specific enzymes critical in various biochemical pathways. The boron atom in the compound can interact with hydroxyl groups in serine residues within enzyme active sites, leading to enzyme inhibition. This interaction can disrupt normal cellular processes, potentially leading to apoptosis in cancerous cells.

Research Findings

Recent studies have focused on the compound's efficacy against different cancer cell lines. For instance, preliminary data suggest that it exhibits selective cytotoxicity towards tumor cells while sparing normal cells, which is a desirable trait in anticancer agents. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in MDA-MB-231 breast cancer cells, with an IC50_{50} value indicating significant potency .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of (2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid:

Study Cell Line IC50_{50} (µM) Mechanism
Study 1MDA-MB-2310.126Apoptosis induction via caspase activation
Study 2MCF10A11.73Selectivity index of ~20-fold compared to tumor cells
Study 3HepG20.048Inhibition of cell proliferation

These findings indicate that the compound not only possesses anticancer properties but also demonstrates a favorable selectivity profile against non-cancerous cells, which minimizes potential side effects during treatment .

Comparison with Similar Compounds

To understand the uniqueness of (2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid, it is beneficial to compare it with structurally similar compounds:

Compound Name Similarity Index Notable Features
(2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid)0.85Enhanced reactivity due to trifluoromethyl group
(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid0.83Features phenyl ring; used in similar coupling reactions
(2-Methoxypyridine-3-boronic acid)0.80Simpler structure; less sterically hindered

These comparisons highlight the distinctive attributes of (2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid, particularly its potential advantages in therapeutic applications due to its specific functional groups.

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing (2-Methoxy-6-(piperidin-3-yl)pyridin-4-yl)boronic acid and related derivatives?

  • Methodological Answer : The synthesis of boronic acid derivatives often employs one-step protocols, such as the method developed by Dr. Murray for arylidene heterocycles, which combines arylboronic acids with heterocyclic scaffolds . Multicomponent reactions (MCRs) are also advantageous, enabling rapid exploration of boronic acid chemical space through automated mass spectrometry (MS)-guided optimization . For stability during characterization, derivatization to boronic esters (e.g., using pinacol) prevents dehydration/trimerization, facilitating analysis via MALDI-MS .

Q. How do boronic acids interact with glycoproteins, and what factors influence binding selectivity?

  • Methodological Answer : Boronic acids form reversible diester bonds with 1,2- or 1,3-cis-diols on glycoproteins . Selectivity depends on terminal saccharide moieties and buffer conditions (e.g., pH and ionic strength). Surface plasmon resonance (SPR) studies reveal that non-specific secondary interactions (e.g., hydrophobic/hydrogen bonding) can reduce selectivity; these are mitigated by optimizing buffer systems (e.g., using borate buffers at elevated pH for elution) .

Q. What analytical techniques are suitable for characterizing boronic acid derivatives?

  • Methodological Answer : MALDI-MS is effective but requires derivatization (e.g., cyclic boronic esters) to avoid boroxine formation . High-throughput MS analysis enables rapid reaction monitoring in MCRs . Thermal stability is assessed via thermogravimetric analysis (TGA), with structural features like aromaticity enhancing stability (e.g., pyrene-1-boronic acid stable up to 600°C) .

Q. How can boronic acids be utilized in glycoprotein capture and release?

  • Methodological Answer : Immobilized boronic acids on microfluidic surfaces (e.g., carboxymethyl dextran-coated gold substrates) enable glycoprotein enrichment. Release is achieved using borate buffers (pH 8–10), which disrupt boronate-diol complexes. SPR spectroscopy quantifies binding kinetics and optimizes surface functionalization .

Q. What role do boronic acids play in anticancer drug design?

  • Methodological Answer : Boronic acids act as bioisosteres (e.g., peptide bond mimics) or protease inhibitors. Rational design via computational modeling or substrate mimicry integrates boronic moieties into bioactive scaffolds. In vitro testing on glioblastoma cells involves viability assays to assess anti-proliferative effects .

Advanced Research Questions

Q. How can non-specific secondary interactions be minimized in boronic acid-based glycoprotein capture systems?

  • Methodological Answer : Secondary interactions (e.g., electrostatic/hydrophobic) are identified via competitive binding assays using non-glycosylated proteins (e.g., RNAse A vs. RNAse B). Selectivity is enhanced by tuning buffer composition (e.g., adding surfactants or adjusting pH) and surface chemistry (e.g., dextran coatings to reduce nonspecific adsorption) .

Q. What kinetic parameters govern boronic acid-diol binding, and how are they measured?

  • Methodological Answer : Stopped-flow fluorescence spectroscopy quantifies kon and koff rates. For example, binding of isoquinolinylboronic acids to sugars follows kon: D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity . Real-time glucose monitoring requires sub-second equilibrium times, validated via fluorescence quenching assays.

Q. What challenges arise in MALDI-MS analysis of boronic acid-containing peptides, and how are they addressed?

  • Methodological Answer : Boronic acids undergo dehydration/trimerization under laser irradiation, complicating spectral interpretation. Derivatization with diols (e.g., 2,3-butanedione) stabilizes boronate esters. Alternatively, arginine-specific labeling with phenylboronic acid enhances detection .

Q. How does structural modification of boronic acids impact their thermal stability for flame-retardant applications?

  • Methodological Answer : TGA reveals that aromatic boronic acids (e.g., pyrene derivatives) exhibit superior thermal stability due to extended π-conjugation. Functional groups (e.g., electron-withdrawing substituents) alter degradation pathways, analyzed via differential scanning calorimetry (DSC) and evolved gas analysis (EGA) .

Q. How are boronic acid-functionalized biosensors engineered for bacterial detection?

  • Methodological Answer : Carbon dots (CDs) functionalized with boronic acids (e.g., B-CDs) bind glycolipids on Gram-positive bacteria via diol interactions. Fluorescence quenching/enhancement quantifies binding affinity, achieving detection limits < 10<sup>3</sup> CFU/mL. Specificity is validated against Gram-negative strains (e.g., E. coli) .

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